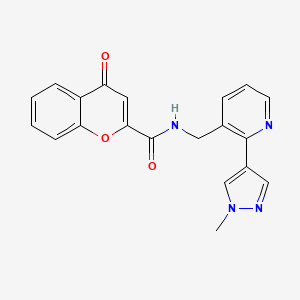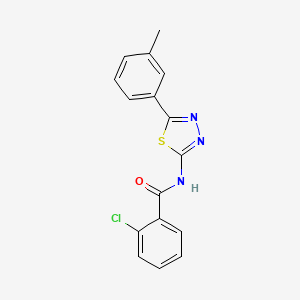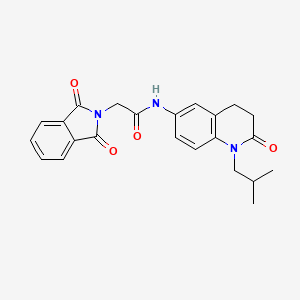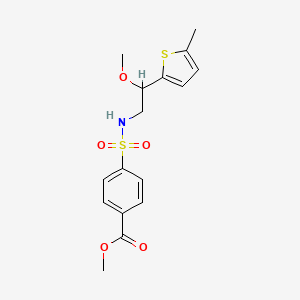
8-amino-2,4,6-trimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-amino-2,4,6-trimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (8-ATM-DHB) is a naturally occurring, non-proteinogenic amino acid, which was first isolated from the leaves of maize in the year 1965. It is mainly found in the plant kingdom and is known to have a wide range of biological activities. 8-ATM-DHB has been extensively studied in recent years due to its potential applications in medicine, agriculture, and industry.
科学的研究の応用
Synthesis and Molecular Structure
Research has explored the synthesis and structural analysis of compounds related to 8-amino-2,4,6-trimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. For instance, the synthesis and molecular structure of derivatives have been reported, highlighting methodologies for creating compounds with potential utility in medicinal chemistry and material science due to their intricate hydrogen bonding and π-π stacking interactions, which can influence the properties of the synthesized compounds (Hwang et al., 2006).
Antimicrobial and Neuroprotective Properties
Some studies have focused on synthesizing novel derivatives with potential antimicrobial and neuroprotective activities. For example, new 8-amino-1,4-benzoxazine derivatives have been examined for their capacity to inhibit oxidative stress-mediated neuronal degeneration in neuronal cell cultures, indicating potential applications in neuroprotection (Largeron et al., 1999). Additionally, the antimicrobial activities of some 1,2,4-triazole derivatives have been explored, showing good to moderate activity against test microorganisms, which could have implications for developing new antimicrobial agents (Bektaş et al., 2007).
Material Science and Epoxy Resins
In material science, the applications of related compounds include the development of acid-degradable epoxy resins with high performance. Research into hexahydro-s-triazine derivatives, which are acid-sensitive, has led to the synthesis of curing agents for epoxy resin that present high thermal and mechanical properties, alongside controlled degradability under strong acid stimuli. This research underlines the potential of such compounds in creating recyclable and environmentally friendly materials (You et al., 2017).
特性
IUPAC Name |
8-amino-2,4,6-trimethyl-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-6-4-8(12)10-9(5-6)13(3)11(14)7(2)15-10/h4-5,7H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRHTFUUTREXMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC(=CC(=C2O1)N)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-amino-2,4,6-trimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Chlorophenyl)-1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2970677.png)
![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2970679.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-dimethylbutanamide](/img/structure/B2970684.png)

![N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2970689.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide](/img/structure/B2970692.png)
![3-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-3-oxopropanenitrile](/img/structure/B2970693.png)
![6-(2-hydroxyethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2970694.png)


![N-(2,3-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2970698.png)
